molecular formula C10H13NO B1588254 8-Methoxy-1,2,3,4-tetrahydroquinoline CAS No. 53899-17-5

8-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B1588254
CAS RN: 53899-17-5
M. Wt: 163.22 g/mol
InChI Key: ZPRWUIXDTQZKJO-UHFFFAOYSA-N
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Description



  • 8-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C<sub>10</sub>H<sub>13</sub>NO.

  • It is a member of the tetrahydroquinoline family, which is a semi-hydrogenated derivative of quinoline.

  • The compound is a colorless oil.





  • Synthesis Analysis



    • 8-Methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through various methods, including the Pictet–Spengler reaction.

    • The Pictet–Spengler reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent to generate 3,4-dihydroisoquinoline derivatives.





  • Molecular Structure Analysis



    • IUPAC Name : 8-methoxy-1,2,3,4-tetrahydroquinoline

    • InChI Code : 1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3

    • InChI Key : ZPRWUIXDTQZKJO-UHFFFAOYSA-N





  • Chemical Reactions Analysis



    • 8-Methoxy-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions, including hydrogenation and functionalization reactions.

    • It is a useful reagent for template-directed meta-C-H activation.





  • Physical And Chemical Properties Analysis



    • Melting Point : 113-117 °C (10 mmHg)

    • Boiling Point : 249 °C

    • Density : 1.061 g/mL at 25 °C

    • Physical Form : Solid or semi-solid or liquid or lump

    • Storage : Keep in a dark place, inert atmosphere, at room temperature




  • Scientific Research Applications

    Synthesis and Chemical Applications

    • Optically Pure Synthesis : A method for synthesizing optically pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has been developed, combining catalytic hydrogenation and classical resolution. This synthesis is significant for producing racemic mixtures of tetrahydroquinolines, which are then resolved into high purity enantiomers (Tang, Jiang, & Zhou, 2010).

    Biological and Medical Research

    • Antibiotic Properties : Research on Janibacter limosus revealed a tetrahydroquinoline derivative, helquinoline, with high biological activity against bacteria and fungi, highlighting its potential as an antibiotic (Asolkar et al., 2004).
    • Antimalarial Agents : Synthesis of various tetrahydroquinoline analogues has shown potential in antimalarial applications, with several compounds demonstrating efficacy against Plasmodium species in animal models (Carroll, Blackwell, Philip, & Twine, 1976).
    • Molecular Docking Studies : A study synthesized tetrahydroquinoline derivatives and investigated their inhibitory effects on various proteins related to inflammation, cancer, cholesterol, and microbial activity. The findings suggest these compounds as potential multifunctional lead molecules in future research (Nair et al., 2014).

    Other Applications

    • Synthesis of Dopamine Antagonists : The synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines demonstrated dopamine antagonistic properties, although their effectiveness as antipsychotic agents was not substantiated in vivo (Ellefson et al., 1980).
    • Antiulcer Activity : Tetrahydroquinolines with specific substitutions showed significant antiulcer activity in rat models, highlighting a potential therapeutic application in gastric ulcers and related conditions (Uchida et al., 1990).

    Safety And Hazards



    • Harmful if swallowed.

    • Causes skin and eye irritation.

    • May cause respiratory irritation.

    • Avoid breathing dust or mist.

    • Use personal protective equipment.

    • Keep away from sources of ignition.




  • Future Directions



    • Further research on the biological potential of 8-Methoxy-1,2,3,4-tetrahydroquinoline and its analogs.

    • Exploration of novel synthetic strategies for constructing the core scaffold.




    properties

    IUPAC Name

    8-methoxy-1,2,3,4-tetrahydroquinoline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZPRWUIXDTQZKJO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC2=C1NCCC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90409447
    Record name 8-methoxy-1,2,3,4-tetrahydroquinoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90409447
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    163.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    8-Methoxy-1,2,3,4-tetrahydroquinoline

    CAS RN

    53899-17-5
    Record name 8-methoxy-1,2,3,4-tetrahydroquinoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90409447
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 8-methoxy-1,2,3,4-tetrahydroquinoline
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    Add sodium cyanoborohydride (505 g, 8.11 mol) in EtOH (1 L) to a solution of 8-methoxy quinoline (425 g, 2.673 mol) in EtOH (9 L), and stir. Cool the reaction mixture to an internal temperature of 0° C. and add HCl (35%, 1.12 L, 10.962 mol) dropwise over 60 min so that the internal temperature did not rise above 20° C. Allow the reaction mixture to warm to ambient temperature and then heat to reflux for 2.5 hours. Cool to ambient temperature and stir overnight. Add ammonium hydroxide (25%, 1 L); dilute with water (15 L); and extract the mixture with dichloromethane (3×10 L). Combine the organic layers and dry over sodium sulfate. Remove the solids by filtration. Collect the filtrate and concentrate under reduced pressure to give a residue. Purify the residue by silica gel flash chromatography, eluting with ethyl acetate: hexane (1:10) to give the title compound (357 g, 82%). ESI (m/z) 164(M+H).
    Quantity
    505 g
    Type
    reactant
    Reaction Step One
    Quantity
    425 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    1 L
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    9 L
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    1.12 L
    Type
    reactant
    Reaction Step Two
    Quantity
    1 L
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    15 L
    Type
    solvent
    Reaction Step Four
    Yield
    82%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    8-Methoxy-1,2,3,4-tetrahydroquinoline

    Citations

    For This Compound
    28
    Citations
    T Nishiyama, Y Hashiguchi, T Sakata… - Polymer degradation and …, 2003 - Elsevier
    The antioxidant activities of amines having a fused nitrogen-containing heterocyclic ring were evaluated by the oxygen-absorption method in tetralin. The 1,2,3,4-tetrahydroquinolines …
    Number of citations: 33 www.sciencedirect.com
    S Ökten, O Cakmak, R Erenler… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
    A short and easy route is described for 6, 8-disubstituted derivatives of quinoline and 1, 2, 3, 4-tetrahydroquinoli-ne from 6, 8-dibromoquinolines 2 and 7 by various substitution reactions…
    Number of citations: 57 journals.tubitak.gov.tr
    O Cakmak, S Ökten - Tetrahedron, 2017 - Elsevier
    Simple synthetic methods are described for the synthesis of valuable polyfunctional brominated methoxyquinolines 10–13, 20–21, and 24–25. Three regioselective routes are described …
    Number of citations: 12 www.sciencedirect.com
    A Louka, C Gryparis, M Stratakis - Arkivoc, 2015 - academia.edu
    Gold nanoparticles supported on TiO2 (1 mol%) catalyze the reduction of a series of functionalized quinolines into 1, 2, 3, 4-tetrahydroquinolines using hydrosilanes/ethanol (hydride/…
    Number of citations: 9 www.academia.edu
    JL Neumeyer, JG Cannon… - Journal of Medicinal …, 1962 - ACS Publications
    Method C. N-5-Dialkylamino-2-pentynyl)-l, 2, 3, 4-tetrahydroquinolines.—A mixture of 4.95 g.(0.127 mole) of sodamide, 0.085 mole of the appropriate N-propargyl-l, 2, 3, 4-…
    Number of citations: 9 pubs.acs.org
    IE Balaban - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
    … 5-Amino-8-methoxy-1 : 2 : 3 : 4-tetrahydroquinoline.--5 G. of the above aminocompound gave on reduction (as above) 2.9 g., mp 250" (decomp.), of dihydrochloride of the tetrahydro-…
    Number of citations: 4 pubs.rsc.org
    FHS Curd, W Graham, DN Richardson… - Journal of the Chemical …, 1947 - pubs.rsc.org
    … to be the 4-nitro-2-methoxyanil of P-4'-nitro-2'methoxyanilinopropaldehyde (Xu), or the cyclic analogue 4- (4'-nitro-2'-methoxyanilino) -6nitro-8-methoxy-1 : 2 : 3 : 4-tetrahydroquinoline (…
    Number of citations: 4 pubs.rsc.org
    H KA'rAYAMA, N TAKATSU - jlc.jst.go.jp
    Arnino (N)-Claisen rearrangement of quaternary aniline derivatives with ortho substituents was investigated in relation to that of corresponding tertiary anilines. N-Allylated anilinium …
    Number of citations: 0 jlc.jst.go.jp
    H KATAYAMA, N TAKATSU - Chemical and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
    Amino (N)—Claisen rearrangement of quaternary aniline derivatives with ortho sub—stituents was investigated in relation to that of corresponding tertiary anilines. N-Allylated anilinium …
    Number of citations: 20 www.jstage.jst.go.jp
    K Ding, J Chen, M Ji, X Wu, J Varady… - Journal of medicinal …, 2005 - ACS Publications
    We report the design and synthesis of a series of enantiomerically pure hexahydropyrazinoquinolines as potent and selective ligands for the dopamine 3 subtype receptor …
    Number of citations: 28 pubs.acs.org

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